molecular formula C17H19O8P B13908706 methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate

methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B13908706
M. Wt: 382.3 g/mol
InChI Key: BCTZLDYRAPIXQC-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate (CAS: 1637681-07-2) is a pyran-derived compound with a molecular formula of C₁₇H₁₉O₈P and a molecular weight of 382.30 g/mol . Its structure features:

  • A 4-oxo-4H-pyran core.
  • A benzyloxy group at position 3.
  • A dimethoxyphosphorylmethyl substituent at position 4.
  • A methyl ester at position 2.

This compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive phosphoryl and ester functionalities .

Properties

Molecular Formula

C17H19O8P

Molecular Weight

382.3 g/mol

IUPAC Name

methyl 6-(dimethoxyphosphorylmethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylate

InChI

InChI=1S/C17H19O8P/c1-21-17(19)16-15(24-10-12-7-5-4-6-8-12)14(18)9-13(25-16)11-26(20,22-2)23-3/h4-9H,10-11H2,1-3H3

InChI Key

BCTZLDYRAPIXQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C=C(O1)CP(=O)(OC)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate , which serves as a key intermediate for further functionalization. This compound can be prepared by condensation reactions involving benzyloxy-substituted pyranones and appropriate carboxylate esters.

Installation of the Dimethoxyphosphoryl Methyl Group

Summary Table of Key Preparation Steps

Compound/Step Reactants Conditions Yield Key Observations
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate Pyranone precursor + benzyloxy reagent Toluene, 100 °C, 1–4 h 60–80% Pale yellow gummy solid
This compound Above intermediate + phosphonate reagent Toluene, 110 °C, 1 h ~70% Purified by silica gel chromatography
Oxidation to carboxylic acid derivatives Hydroxymethyl pyran derivatives + Jones reagent or Ag2O Ambient to reflux Variable, often high Efficient oxidation confirmed by IR and NMR

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the dimethoxyphosphoryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group and the dimethoxyphosphoryl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyran Derivatives

Compound 8b : 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one
  • Key Features: Contains a fused pyrano-pyran system with a 4-methoxybenzoyl group and a methyl substituent.
  • Synthesis: Synthesized via reaction of 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride (2b) under reflux, yielding 50% product with a melting point of 125°C .
  • Contrast : Lacks the phosphoryl and benzyloxy groups, making it less polar and reactive compared to the target compound.
Compound 14f : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one
  • Key Features : Features a benzoylallyl side chain and an ethoxypropyl group.
  • Synthesis : Derived from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) using sodium ethoxide, followed by column chromatography .
  • Contrast : The absence of a phosphoryl group limits its utility in phosphorylation-dependent reactions.
Methyl 4-hydroxy-2-oxo-6-phenyl-2H-pyran-3-carboxylate (CAS: 115411-39-7)
  • Key Features : A simpler pyran derivative with a phenyl group at position 6 and a hydroxy group at position 4.
  • Properties : Molecular weight 246.22 g/mol , LogP 1.80 , indicating higher lipophilicity than the target compound .

Functional Group Analysis

Compound Key Functional Groups Reactivity/Solubility
Target Compound Phosphoryl, benzyloxy, methyl ester High polarity due to phosphoryl; soluble in DMF/DMSO
8b Methoxybenzoyl, fused pyran Moderate polarity; soluble in chloroform
14f Benzoylallyl, ethoxypropyl Hydrophobic; soluble in ethyl acetate
CAS 115411-39-7 Phenyl, hydroxy, methyl ester Moderate solubility in ethanol/water

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Melting Point (°C)
Target Compound 382.30 ~1.5* Not reported
8b ~350 (estimated) ~2.0 125
CAS 115411-39-7 246.22 1.80 Not reported

*Estimated based on structural analogs.

Biological Activity

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyran Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzyloxy Group : This is accomplished via nucleophilic substitution using benzyl alcohol.
  • Addition of the Dimethoxyphosphoryl Group : This is done through phosphorylation using dimethyl phosphite.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. For example, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound was evaluated using the agar well diffusion method, showing significant inhibition zones compared to controls .

Antioxidant Properties

The compound also displays antioxidant activity. Using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, it was found to scavenge free radicals effectively, indicating its potential as an antioxidant agent. The results were quantified as percentage inhibition of free radicals .

Enzyme Inhibition

In addition to its antimicrobial and antioxidant activities, this compound has been assessed for enzyme inhibition capabilities. Studies focused on urease and alpha-amylase inhibition have shown promising results, suggesting that it may interfere with metabolic pathways critical to microbial survival .

The biological activity of this compound is likely attributed to its structural features:

  • Benzyloxy Group : Enhances lipophilicity, facilitating membrane penetration.
  • Dimethoxyphosphoryl Group : May interact with specific enzymes or receptors, influencing various biochemical pathways.

These interactions can lead to the disruption of essential cellular processes in target organisms .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFocusFindings
AntimicrobialEffective against multiple bacterial strains; significant inhibition zones observed.
AntioxidantDemonstrated strong free radical scavenging ability in DPPH assay.
Enzyme InhibitionInhibitory effects on urease and alpha-amylase; potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including phosphorylation and esterification. For example:

  • Phosphorylation : Introduction of the dimethoxyphosphoryl group via nucleophilic substitution using dialkyl phosphonates under anhydrous conditions (e.g., THF, NaH as base) .
  • Benzylation : Protection of hydroxyl groups using benzyl bromide in the presence of NaH (60% dispersion in paraffin oil) to avoid hydrolysis .
  • Optimization : Reaction yields are sensitive to solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance phosphorylation efficiency but may require lower temperatures (<0°C) to suppress side reactions .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms the pyran ring conformation. SHELX programs (e.g., SHELXL) refine structures using high-resolution data .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 3.7–3.9 ppm (dimethoxy groups), δ 5.1–5.3 ppm (benzyloxy CH₂), and δ 6.3–6.5 ppm (pyran ring protons) .
  • ³¹P NMR : Single peak near δ 0–5 ppm confirms phosphorylation .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragmentation patterns to verify substituents .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reactivity data for phosphorylated pyran derivatives?

  • Methodological Answer : Conflicting reactivity reports (e.g., unexpected hydrolysis or phosphorylation inefficiency) may arise from:

  • Steric effects : Bulky substituents hinder phosphorylation; use smaller protecting groups (e.g., TMS) temporarily .
  • Moisture sensitivity : Employ Schlenk-line techniques for moisture-sensitive steps .
  • Statistical analysis : Use split-plot designs (as in agricultural chemistry studies) to test variable interactions (e.g., solvent vs. temperature) .

Q. What computational methods are suitable for predicting the compound’s environmental fate or biodegradation pathways?

  • Methodological Answer :

  • DFT calculations : Model hydrolysis pathways of the phosphoryl group under varying pH. B3LYP/6-31G* basis sets predict transition states and activation energies .
  • QSAR models : Correlate logP values (estimated at ~1.8) with bioaccumulation potential using EPI Suite™ .
  • Experimental validation : Combine with LC-MS/MS to detect degradation products in simulated environmental matrices (e.g., water, soil) .

Q. How do crystallographic data inform the compound’s supramolecular interactions in solid-state studies?

  • Methodological Answer :

  • Hydrogen bonding : The 4-oxo group forms intermolecular H-bonds with adjacent carboxylate moieties, stabilizing the lattice. SHELX refinements reveal bond lengths (e.g., C=O ~1.21 Å) .
  • π-π stacking : Benzyloxy groups participate in edge-to-face interactions (3.5–4.0 Å distances), affecting solubility and melting point .

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